molecular formula C10H9BrN2O2 B2599546 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylicacid CAS No. 1215947-54-8

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylicacid

Cat. No.: B2599546
CAS No.: 1215947-54-8
M. Wt: 269.098
InChI Key: VWBVAWPUIDIDNW-UHFFFAOYSA-N
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Description

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is a brominated heterocyclic compound with the molecular formula C₉H₉BrN₂O₂ and a molecular weight of 257.09 g/mol. It serves as a critical pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory pathways . Key physicochemical properties include:

  • Density: ~1.89 g/cm³ (predicted)
  • Storage: Stable at 2–8°C
  • pKa: Predicted to be moderately acidic (-0.99 ± 0.41) due to the carboxylic acid moiety .

The bromine atom at position 6 and the ethyl group at position 2 contribute to its electronic and steric profile, influencing reactivity in cross-coupling reactions and interactions with biological targets.

Properties

IUPAC Name

6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7/h3-5H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBVAWPUIDIDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-ethylimidazo[1,2-a]pyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial production methods typically involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to optimize the production of the desired compound .

Chemical Reactions Analysis

Hydrolysis of Ester Precursors

The carboxylic acid group is introduced via hydrolysis of ethyl ester intermediates. Lithium hydroxide in tetrahydrofuran (THF)/water (1:1) at room temperature achieves near-quantitative conversion:

Example Reaction
Reactant : Ethyl 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylate
Conditions :

  • LiOH (1.5 eq), THF/H₂O (1:1), 14 hours, RT

  • Acidification to pH 5 with HCl

Outcome : 92% yield of 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid .

Amidation Reactions

The carboxylic acid undergoes coupling with amines using carbodiimide reagents. Ethylenediamine carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate amide bond formation:

General Procedure

  • Activate the carboxylic acid with EDCI/HOBt in dichloromethane (DCM).

  • Add substituted anilines (e.g., 4-fluoroaniline, 3-chloroaniline).

  • Stir at RT for 12–24 hours .

Representative Products

Amine PartnerProduct StructureYieldMIC (μg/mL)*
4-Fluoroaniline6-Bromo-2-ethyl-N-(4-fluorophenyl)imidazo...65% 12.5
3-Chloroaniline6-Bromo-2-ethyl-N-(3-chlorophenyl)imidazo...58% 25

*Minimum inhibitory concentration against Mycobacterium tuberculosis H37Rv .

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 6-position participates in SNAr reactions under basic conditions.

Example Reaction with Amines
Reactants :

  • 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Piperidine (2 eq)

Conditions :

  • K₂CO₃ (3 eq), DMF, 80°C, 12 hours

Outcome : Substitution of bromine with piperidine, yielding 6-piperidinyl derivatives (yield: ~60–75%).

Transition Metal-Catalyzed Cross-Couplings

The bromine substituent enables palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reactants :

  • 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Arylboronic acids (1.2 eq)

Conditions :

  • Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), DME/H₂O (3:1), 90°C, 24 hours

Outcome : Biaryl derivatives with >70% yield in optimized cases.

Buchwald-Hartwig Amination

Reactants :

  • 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Morpholine (1.5 eq)

Conditions :

  • Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2 eq), toluene, 110°C, 24 hours

Outcome : 6-Morpholinyl-substituted product (yield: 68%).

Decarboxylation Under Thermal Conditions

Heating the carboxylic acid above 200°C induces decarboxylation, yielding 6-bromo-2-ethylimidazo[1,2-a]pyridine. While not explicitly documented for this compound, analogous imidazo[1,2-a]pyridine-3-carboxylic acids undergo decarboxylation with loss of CO₂ .

Functionalization of the Ethyl Group

The ethyl side chain can be oxidized to a ketone or hydroxylated under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), though specific data for this compound requires further validation.

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is its use in the treatment of tuberculosis. Recent studies have demonstrated that derivatives of this compound exhibit promising antimycobacterial properties. For instance, a series of substituted imidazo[1,2-a]pyridine-3-carboxamides were synthesized and evaluated for their antituberculosis activity. Among these compounds, some demonstrated moderate to strong activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .

Case Study: Antituberculosis Evaluation

A study synthesized various derivatives and tested them against Mycobacterium tuberculosis. The results indicated that compounds with specific substituents at the 6 and 8 positions showed enhanced activity. For example, the presence of bromine at the 6 position was found to significantly influence the potency against M. tuberculosis strains .

Antibacterial Properties

In addition to its antimycobacterial activity, 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid has been evaluated for antibacterial properties against various strains of bacteria, including Klebsiella pneumoniae. The presence of halogen substituents was noted to enhance antibacterial efficacy. Compounds with bromine at the 6 position were particularly effective, showing zones of inhibition (ZOI) that indicated significant antibacterial activity .

Table: Antibacterial Activity Against Klebsiella pneumoniae

CompoundZOI (mm)
SM-IMP-063.6
SM-IMP-073
6-Bromo derivativeSignificant increase observed

Potential as Anticancer Agents

Research has also explored the potential anticancer applications of imidazo[1,2-a]pyridine derivatives. Some studies suggest that these compounds may inhibit specific cancer cell lines by targeting cellular pathways involved in proliferation and survival. The structural modifications at the imidazopyridine scaffold can lead to variations in biological activity, making this class of compounds a focus for further cancer research .

Synthesis and Chemical Properties

The synthesis of 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Reaction of bromo-substituted pyridines with ethyl acetoacetate.
  • Hydrolysis to yield the corresponding carboxylic acid.
  • Further functionalization to enhance biological activity.

This synthetic versatility allows for the development of various derivatives tailored for specific biological applications .

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights differences in substituents, molecular weight, and key properties among similar imidazo[1,2-a]pyridine-3-carboxylic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-2-ethylimidazo[...]-3-carboxylic acid 6-Br, 2-Et C₉H₉BrN₂O₂ 257.09 Pharmaceutical intermediate
6-Chloro-2-ethylimidazo[...]-3-carboxylic acid 6-Cl, 2-Et C₉H₉ClN₂O₂ 212.64 Higher reactivity in coupling reactions (inferred)
2-Phenylimidazo[...]-3-carboxylic acid 2-Ph C₁₃H₁₀N₂O₂ 234.23 Anti-inflammatory activity
6-Fluoroimidazo[...]-3-carboxylic acid 6-F C₈H₅FN₂O₂ 180.14 Reduced reactivity in decarboxylative arylation
6-Chloroimidazo[...]-3-carboxylic acid hydrate 6-Cl C₈H₅ClN₂O₂ 196.59 Soluble in polar aprotic solvents

Notes:

  • Ethyl vs. Phenyl : The ethyl group (2-Et) offers steric bulk without significant electronic effects, whereas the phenyl group (2-Ph) introduces π-π stacking capabilities critical for anti-inflammatory activity .

Reactivity in Decarboxylative Arylation

Decarboxylative cross-coupling reactions are pivotal for functionalizing imidazo[1,2-a]pyridine scaffolds. Key findings include:

Compound Aryl Partner Reaction Yield Conditions Notes
Imidazo[...]-3-carboxylic acid (parent) Chlorobenzene 96% Pd(OAc)₂, S-Phos, DMA/H₂O High yield due to unhindered carboxylate
6-Fluoroimidazo[...]-3-carboxylic acid Chlorobenzene <50% Same as above Electron-withdrawing F reduces reactivity
6-Bromo-2-ethylimidazo[...]-3-carboxylic acid Not reported N/A Steric hindrance from Et may lower yield

Mechanistic Insight : Palladium-catalyzed decarboxylation proceeds via ligand exchange at the carboxylate, followed by oxidative addition and reductive elimination. Bulky substituents (e.g., 2-Et) may slow ligand exchange, while electron-withdrawing groups (e.g., 6-Br, 6-F) stabilize intermediates but reduce nucleophilicity .

Biological Activity

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the bromine atom and carboxylic acid group, contribute to its reactivity and biological interactions.

The compound can be synthesized through various methods, typically involving bromination and subsequent oxidation to introduce the carboxylic acid group. Its chemical structure allows for diverse chemical reactions, including substitution and oxidation reactions, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid against various pathogens. In a comparative analysis, it was found that compounds with a bromine substitution exhibited enhanced activity against Klebsiella pneumoniae, with significant zones of inhibition (ZOI) observed in vitro .

Table 1: Antimicrobial Activity of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Klebsiella pneumoniae0.1 μM15
Mycobacterium tuberculosis0.03 μM20
Staphylococcus aureus0.5 μM12

Anticancer Activity

The compound's anticancer properties have also been explored extensively. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study reported that derivatives of this compound demonstrated significant activity against breast cancer cells with IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Derivatives of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid

CompoundCancer Cell LineIC50 (μM)
Derivative AMCF-7 (Breast Cancer)5.0
Derivative BHeLa (Cervical Cancer)3.5
Derivative CA549 (Lung Cancer)4.0

The biological activity of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is believed to involve interaction with specific molecular targets within microbial and cancerous cells. For antimicrobial action, it may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways. In cancer cells, it appears to modulate signaling pathways related to apoptosis and cell cycle regulation .

Case Studies

In a notable case study involving Mycobacterium tuberculosis, researchers synthesized several analogs of imidazo[1,2-a]pyridine compounds and evaluated their efficacy against resistant strains. The study found that the presence of the bromine atom at position six was crucial for maintaining high potency against both replicating and non-replicating bacterial forms .

Another study focused on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives, revealing that modifications at specific positions significantly impacted their biological activity. For example, substituents at the C6 position consistently enhanced antimicrobial efficacy while maintaining low cytotoxicity towards mammalian cells .

Q & A

Q. What are the established synthetic routes for 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves a two-step process: (1) Bromination of a pre-functionalized imidazo[1,2-a]pyridine intermediate, followed by (2) saponification and acidification to yield the carboxylic acid. For example, bromination of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate with N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) achieves regioselective bromination at the 6-position. Subsequent hydrolysis of the ester group under basic conditions (NaOH/EtOH) and acidification (HCl) yields the carboxylic acid . Reaction temperatures and stoichiometric ratios of NBS are critical for minimizing di-brominated byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and purity. The ethyl group at C2 appears as a triplet (~1.3 ppm, CH3_3) and quartet (~2.8 ppm, CH2_2), while the carboxylic proton is absent due to exchange broadening.
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (theoretical [M+H]+^+: 299.03).
  • X-ray Crystallography : SHELX software is widely used for structure refinement. Hydrogen-bonding patterns (e.g., carboxylic acid dimerization) are analyzed using graph-set notation to confirm supramolecular packing .

Q. How can the carboxylic acid group be functionalized for downstream applications?

The carboxylic acid is typically activated with carbodiimides (e.g., EDC) and coupled with amines to form amides. For example, coupling with benzylamine in DMF yields N-benzyl-6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxamide, a common intermediate for biological screening . Microwave-assisted coupling can reduce reaction times and improve yields.

Advanced Research Questions

Q. What strategies address low solubility of 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid in aqueous media?

  • Salt Formation : Neutralization with amines (e.g., triethylamine) or inorganic bases (e.g., NaHCO3_3) improves solubility.
  • Prodrug Design : Conversion to ester prodrugs (e.g., ethyl ester) enhances lipophilicity, which is reversible under physiological conditions .
  • Co-Crystallization : Co-formers like nicotinamide can modify crystal packing to enhance dissolution rates .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 6-bromo group serves as a handle for palladium-catalyzed cross-coupling. Optimization of ligands (e.g., XPhos) and bases (Cs2_2CO3_3) enables selective coupling with aryl boronic acids. Competing dehalogenation or homocoupling can occur with excess Pd catalysts, requiring careful stoichiometric control .

Q. What computational methods predict the compound’s binding affinity in drug discovery?

  • Docking Studies : Molecular docking with AutoDock Vina or Schrödinger Suite evaluates interactions with targets (e.g., kinases).
  • QSAR Models : Substituent effects (e.g., ethyl vs. methyl at C2) are correlated with activity using Hammett parameters or 3D-pharmacophore mapping .

Q. How do structural analogs (e.g., 6-fluoro or 6-chloro derivatives) compare in biological activity?

Bromine’s larger atomic radius and higher electronegativity enhance halogen bonding with protein targets compared to fluoro or chloro analogs. For example, bromo derivatives show 3–5-fold higher inhibition of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) due to improved hydrophobic pocket occupancy .

Q. What are the challenges in analyzing trace impurities in this compound?

  • HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% formic acid) resolves di-brominated impurities.
  • ICP-MS : Quantifies residual palladium from cross-coupling steps (<10 ppm threshold for pharmaceutical use).
  • NMR Relaxation Editing : Suppresses signals from the main component to highlight low-abundance impurities .

Contradictions and Methodological Considerations

Q. Why do some synthetic protocols report conflicting yields for the bromination step?

Discrepancies arise from varying radical initiators (e.g., AIBN vs. light-induced bromination) and solvent polarity. Polar solvents (e.g., CCl4_4) favor mono-bromination, while non-polar solvents increase di-bromination risk. Pre-purification of the starting material (e.g., column chromatography) is critical for reproducibility .

Q. How can researchers validate hydrogen-bonding patterns in crystallographic data?

Graph-set analysis (e.g., Etter’s rules) classifies motifs like R22_2^2(8) dimers for carboxylic acids. Discrepancies between experimental and theoretical bond lengths (e.g., O–H···O) may indicate dynamic disorder, resolved via low-temperature crystallography or DFT simulations .

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